(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
CAS No.:
Cat. No.: VC17934785
Molecular Formula: C17H23N5O2S2
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N5O2S2 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide |
| Standard InChI | InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24) |
| Standard InChI Key | HBPXWEPKNBHKAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a stereochemically defined (2S)-pyrrolidine scaffold bearing two carboxamide groups. The central pyrrolidine ring connects to two distinct thiazole systems:
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A 4-methyl-1,3-thiazol-2-yl group at position 1
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A 2-tert-butyl-1,3-thiazol-4-yl substituent at position 5
The absolute configuration at the pyrrolidine C2 position is critical for biological activity in related compounds, as demonstrated in structural-activity relationship (SAR) studies .
Table 1: Physicochemical Properties
Synthetic Methodology
Key Synthetic Routes
The synthesis involves sequential construction of thiazole rings followed by pyrrolidine functionalization:
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Thiazole Ring Formation
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Cyclocondensation of thioureas with α-haloketones
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Palladium-catalyzed cross-couplings for bi-thiazole systems
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Pyrrolidine Dicarboxamide Assembly
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Enantioselective synthesis of (2S)-pyrrolidine
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Stepwise carboxamide installation via mixed carbonate activation
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Table 2: Representative Synthetic Steps
| Step | Reaction Type | Yield (%) | Key Reagents |
|---|---|---|---|
| 1 | Thiazole cyclization | 78 | Lawesson's reagent, Et3N |
| 2 | Suzuki-Miyaura coupling | 65 | Pd(PPh3)4, K2CO3 |
| 3 | Chiral pyrrolidine synthesis | 82 | L-Proline, DCC |
| 4 | Carboxamide formation | 91 | HATU, DIPEA |
Biological Activity and Mechanism
Target Engagement Profile
While direct biological data for this specific compound remains limited, structural analogs demonstrate:
The tert-butyl thiazole moiety enhances membrane permeability, while the pyrrolidine carboxamide system mediates target binding through:
Research Advancements and Applications
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